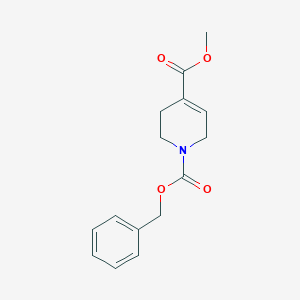
1-benzyl 4-methyl 3,6-dihydropyridine-1,4(2H)-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl 4-methyl 1,2,3,6-tetrahydropyridine-1,4-dicarboxylate is a chemical compound with the molecular formula C13H17N. It is a derivative of tetrahydropyridine, a class of compounds known for their diverse pharmacological properties
Méthodes De Préparation
The synthesis of 1-benzyl 4-methyl 1,2,3,6-tetrahydropyridine-1,4-dicarboxylate involves several steps. One common method includes the reaction of 4-methyl-1,2,3,6-tetrahydropyridine with benzyl chloride under specific conditions . The reaction typically requires a solvent such as dichloromethane and a base like sodium hydroxide to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
1-Benzyl 4-methyl 1,2,3,6-tetrahydropyridine-1,4-dicarboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-Benzyl 4-methyl 1,2,3,6-tetrahydropyridine-1,4-dicarboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-benzyl 4-methyl 1,2,3,6-tetrahydropyridine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting neuronal function .
Comparaison Avec Des Composés Similaires
1-Benzyl 4-methyl 1,2,3,6-tetrahydropyridine-1,4-dicarboxylate can be compared with other similar compounds, such as:
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine: This compound shares a similar core structure but lacks the dicarboxylate groups.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects, MPTP is used in research to model Parkinson’s disease.
1-Benzyl-4-(2-methylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride: This compound has a similar structure but includes a different substituent on the aromatic ring.
The uniqueness of 1-benzyl 4-methyl 1,2,3,6-tetrahydropyridine-1,4-dicarboxylate lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H17NO4 |
|---|---|
Poids moléculaire |
275.30 g/mol |
Nom IUPAC |
1-O-benzyl 4-O-methyl 3,6-dihydro-2H-pyridine-1,4-dicarboxylate |
InChI |
InChI=1S/C15H17NO4/c1-19-14(17)13-7-9-16(10-8-13)15(18)20-11-12-5-3-2-4-6-12/h2-7H,8-11H2,1H3 |
Clé InChI |
PBEWNZJEGNGCCF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CCN(CC1)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















